![molecular formula C14H12Cl2Se2 B13962802 Bis[(4-chlorophenyl)methyl]diselane CAS No. 56344-11-7](/img/structure/B13962802.png)
Bis[(4-chlorophenyl)methyl]diselane
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Overview
Description
Bis[(4-chlorophenyl)methyl]diselane is an organoselenium compound that has garnered significant interest due to its unique properties and potential applications in various fields of science. This compound is characterized by the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s molecular structure consists of two 4-chlorophenyl groups attached to a central diselane unit, making it a valuable reagent in organic synthesis and a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[(4-chlorophenyl)methyl]diselane can be synthesized through several methods. One common approach involves the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride to generate the selenide anion . This method is advantageous due to its mild reaction conditions and high yield. Another method involves the oxidation of 4-chlorophenylthiol, which provides an alternative route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions often involve the use of sodium borohydride, leading to the formation of selenide anions.
Substitution: The compound can participate in substitution reactions with organic halides to form new organoselenium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium borohydride, organic halides, and various oxidizing agents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions involving this compound include selenides, selenoxides, and other organoselenium derivatives
Scientific Research Applications
Bis[(4-chlorophenyl)methyl]diselane is an organosilicon compound that contains two selenium atoms bonded to a carbon chain, further substituted with 4-chlorophenyl groups. Its chemical formula is C14H12Cl2Se2. this compound's structure gives it unique chemical properties, making it a subject of interest for further research.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. One such method includes using anthranilic acid, which is diazotized and reacted with disodium diselenide in a methanolic alkaline medium to yield 2,2’-diselenobisbenzoic acid after acidification. This is then reacted with thionyl chloride .
Potential Applications
This compound has potential applications across several domains, including materials science and medicinal chemistry.
Materials Science
Due to its unique electronic properties, this compound may be utilized in the development of new materials.
Pharmaceuticals
Studies on the interactions of this compound with biological systems are essential for understanding its pharmacological potential. Research on similar diselenides indicates that these compounds may interact with proteins or enzymes involved in oxidative stress responses. It has been shown that several diselenides have anticancer applications .
Antimicrobial and antiviral diphenyl diselenides exhibit high antimicrobial activity against Gram-positive bacterial species such as Enterococcus spp. and Staphylococcus spp. Some are also active against Gram-negative E. coli and fungi such as Candida spp. and A. niger . The majority of compounds demonstrated high activity against human herpes virus type 1 (HHV-1) and moderate activity against encephalomyocarditis virus (EMCV), while they were generally inactive against vesicular stomatitis virus (VSV) .
Selenides and Diselenides as Anticancer Agents
Synthetic diselenides have demonstrated noteworthy influence over different kinases . Bis(4-amino-3-carboxyphenyl) diselenide derivative 32 showed a mild inhibition of cyclin kinase (CDKs) activity . Selenol-disubstituted pyrido[2,3-d]pyrimidine (33) and quinazoline (34) derivatives can produce a potent activation of the insulin-like growth factor 1 receptor (IGF-1R), playing a major role in cancer growth, tumor cell survival, and resistance to therapy . Indol-containing diselenide 35 acts through inhibition of tyrosine kinase . The activity of compound 36 has been partially attributed to its capability for inhibiting the PI3 kinase pathway .
Comparison with Structurally Similar Compounds
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Bis(phenyl)diselenide | No halogen substituents | Known for antioxidant activity |
Bis(4-methoxyphenyl)diselenide | Methoxy groups instead of chloro | Potentially different solubility |
This compound | Chlorine substitution enhances reactivity | Potential pharmaceutical applications |
Mechanism of Action
The mechanism of action of bis[(4-chlorophenyl)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity and biological activity. Selenium can participate in redox reactions, influencing cellular processes and providing antioxidant protection. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(p-chlorophenyl) diselenide: This compound shares structural similarities with bis[(4-chlorophenyl)methyl]diselane and exhibits similar chemical properties.
Diphenyl diselenide: Another related compound, diphenyl diselenide, is widely studied for its antioxidant and biological activities.
Bis(2-pyridyl) diselenide:
Uniqueness
This compound is unique due to its specific structural features and the presence of 4-chlorophenyl groups. These characteristics impart distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Bis[(4-chlorophenyl)methyl]diselane, a compound characterized by its unique diselenide structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antioxidant properties, effects on cellular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a diselenide derivative that possesses two chlorinated phenyl groups. The presence of chlorine substituents enhances the compound's reactivity and may influence its biological interactions. The structural formula can be represented as:
This compound is known for its potential roles in drug development, particularly in targeting oxidative stress-related diseases.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound can effectively reduce oxidative stress markers in biological systems. In animal models, it was shown to mitigate the effects of oxidative damage induced by dexamethasone (DEX), enhancing catalase (CAT) activity while reducing lipid peroxidation levels .
Table 1: Antioxidant Effects of this compound
Treatment (mg/kg) | Oxidative Stress Marker | Effect |
---|---|---|
1 | Lipid Peroxidation | Decreased |
5 | CAT Activity | Increased |
10 | SOD Activity | Normalized |
The biological activity of this compound is believed to be linked to its interaction with cellular components involved in oxidative stress responses. Similar compounds have shown the ability to modulate enzyme activities related to antioxidant defenses, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Case Studies
- Neuroprotective Effects : In a model using mice exposed to DEX, this compound was administered for seven days following DEX treatment. Results indicated a significant reduction in oxidative stress levels and improvement in behavioral outcomes related to anxiety and depression .
- Antimicrobial Potential : The compound has also been evaluated for antimicrobial activity against various pathogens. Studies have shown that diselenides exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Larvicidal Activity : Research into the larvicidal properties of related diselenides revealed that this compound could significantly reduce food intake and body weight in test organisms, indicating possible applications in pest control .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar diselenides:
Compound Name | Antioxidant Activity | Antimicrobial Activity | Unique Properties |
---|---|---|---|
Bis(phenyl)diselenide | Moderate | Low | Known for general antioxidant properties |
Bis(4-methoxyphenyl)diselenide | High | Moderate | Enhanced solubility due to methoxy groups |
This compound | High | High | Chlorine substitution enhances reactivity |
Properties
CAS No. |
56344-11-7 |
---|---|
Molecular Formula |
C14H12Cl2Se2 |
Molecular Weight |
409.1 g/mol |
IUPAC Name |
1-chloro-4-[[(4-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI Key |
OQHKLTZDVVSTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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